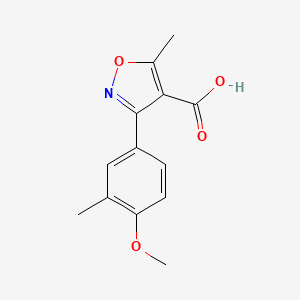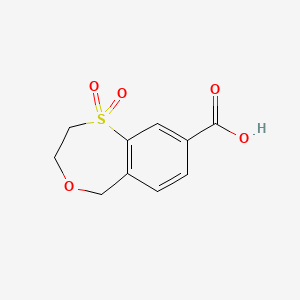
1-Iodo-4-(1-methoxyvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-(1-methoxyvinyl)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyvinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(1-methoxyvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-(1-methoxyvinyl)benzene using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-iodo-4-ethylbenzene under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Major Products Formed:
Substitution: Products include 4-(1-methoxyvinyl)benzene derivatives with various substituents replacing the iodine atom.
Oxidation: Products include 4-(1-methoxyvinyl)benzaldehyde or 4-(1-methoxyvinyl)benzoic acid.
Reduction: The major product is 1-iodo-4-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Iodo-4-(1-methoxyvinyl)benzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-iodo-4-(1-methoxyvinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxyvinyl group facilitate the formation of reactive intermediates, which can undergo further chemical transformations
Comparación Con Compuestos Similares
1-Iodo-4-methoxybenzene: Similar structure but lacks the methoxyvinyl group.
1-Iodo-4-nitrobenzene: Contains a nitro group instead of a methoxyvinyl group.
1-Iodo-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxyvinyl group.
Uniqueness: 1-Iodo-4-(1-methoxyvinyl)benzene is unique due to the presence of both an iodine atom and a methoxyvinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
1-iodo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9IO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
Clave InChI |
QYBMZFRQODYTIM-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



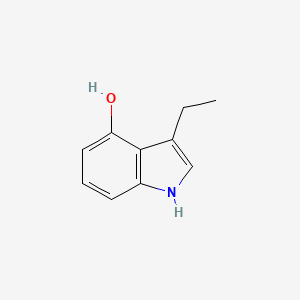
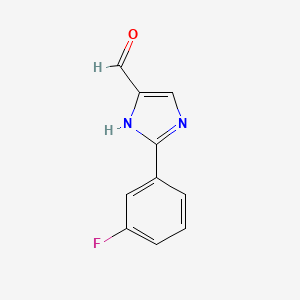

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
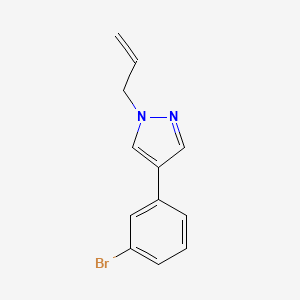
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
